5-Hydroxy-3-(naphthalen-1-yl)benzoic acid
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Overview
Description
5-Hydroxy-3-(naphthalen-1-yl)benzoic acid is an organic compound with the molecular formula C17H12O3 It is a derivative of benzoic acid, featuring a hydroxyl group at the 5-position and a naphthyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(naphthalen-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with 5-hydroxybenzoic acid. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another synthetic route involves the Suzuki-Miyaura cross-coupling reaction. In this method, a boronic acid derivative of naphthalene is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). This reaction is typically performed in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-(naphthalen-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a strong acid catalyst, such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
5-Hydroxy-3-(naphthalen-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(naphthalen-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group can participate in hydrogen bonding with enzymes or receptors, influencing their activity. The naphthalene moiety may interact with hydrophobic pockets within proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(naphthalen-1-yl)benzoic acid
- 4-Hydroxy-3-(naphthalen-1-yl)benzoic acid
- 5-Hydroxy-2-(naphthalen-1-yl)benzoic acid
Uniqueness
5-Hydroxy-3-(naphthalen-1-yl)benzoic acid is unique due to the specific positioning of the hydroxyl and naphthalene groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-hydroxy-5-naphthalen-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-14-9-12(8-13(10-14)17(19)20)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNNVEALASZEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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